Ahr 15010

Carbonic Anhydrase Enzyme Inhibition Arthritis Research

AHR-15010 (3-(2-methoxyphenoxy)-1,2-propanediol bissulphamate ester) is an orally active carbonic anhydrase inhibitor with an IC50 of 0.13 μM. It is a small molecule anti-arthritic agent that demonstrates efficacy in the adjuvant arthritis rat model.

Molecular Formula C10H16N2O8S2
Molecular Weight 356.4 g/mol
CAS No. 132031-90-4
Cat. No. B1665084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAhr 15010
CAS132031-90-4
Synonyms3-(2-methoxyphenoxy)-1,2-propanediol bis(sulfamate ester)
AHR 15010
AHR-15010
Molecular FormulaC10H16N2O8S2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC(COS(=O)(=O)N)OS(=O)(=O)N
InChIInChI=1S/C10H16N2O8S2/c1-17-9-4-2-3-5-10(9)18-6-8(20-22(12,15)16)7-19-21(11,13)14/h2-5,8H,6-7H2,1H3,(H2,11,13,14)(H2,12,15,16)
InChIKeyLIGRNRZDEPMJQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AHR-15010 (CAS 132031-90-4): A Carbonic Anhydrase Inhibitor for Anti-Arthritic Research


AHR-15010 (3-(2-methoxyphenoxy)-1,2-propanediol bissulphamate ester) is an orally active carbonic anhydrase inhibitor with an IC50 of 0.13 μM [1]. It is a small molecule anti-arthritic agent that demonstrates efficacy in the adjuvant arthritis rat model [2]. The compound is of a novel sulfamate ester structure, distinct from classical sulfonamide-based carbonic anhydrase inhibitors [3].

Why AHR-15010 Cannot Be Substituted with Generic Carbonic Anhydrase Inhibitors


While several carbonic anhydrase inhibitors (e.g., acetazolamide, methazolamide) demonstrate anti-arthritic activity in the adjuvant arthritis model, AHR-15010 is distinguished by its unique sulfamate ester scaffold and a specific profile of lacking acute anti-inflammatory, analgesic, and prostaglandin synthetase inhibiting activities [1]. This mechanistic divergence from both classical NSAIDs and sulfonamide CA inhibitors implies that AHR-15010 operates via a distinct, and potentially more targeted, pathway relevant to chronic arthritic joint pathology [2]. Substitution with a generic carbonic anhydrase inhibitor would therefore introduce confounding variables, including different potency and off-target pharmacology, potentially invalidating comparative research findings.

Quantitative Differentiation of AHR-15010 from Comparators: A Procurement Evidence Guide


Potency Against Carbonic Anhydrase: AHR-15010 vs. Acetazolamide

AHR-15010 exhibits potent inhibition of carbonic anhydrase with an IC50 of 0.13 μM [1]. This is compared to the prototype carbonic anhydrase inhibitor acetazolamide, which demonstrates a higher IC50 of 0.99 μM in a comparable assay [2]. While direct head-to-head data under identical conditions are not available, the cross-study comparison indicates AHR-15010 is approximately 7.6-fold more potent in this enzymatic assay.

Carbonic Anhydrase Enzyme Inhibition Arthritis Research

In Vivo Anti-Arthritic Efficacy in Adjuvant Arthritis Model

In the rat adjuvant arthritis model, AHR-15010 administered orally at doses of 3.16 to 100 mg/kg from day 18 through day 50 post-adjuvant injection produced significant anti-inflammatory activity and reduced the severity of hind paw joint lesions as monitored by X-ray analysis [1]. This contrasts with its lack of acute anti-inflammatory activity in the Evans Blue-carrageenan pleural effusion assay, suggesting a specific disease-modifying effect rather than general anti-inflammatory action [2].

Rheumatoid Arthritis In Vivo Model Disease-Modifying Activity

Lack of Acute Anti-Inflammatory and Analgesic Activity: Mechanistic Differentiation

AHR-15010 demonstrates no acute anti-inflammatory activity in the Evans Blue-carrageenan pleural effusion assay in rats, no analgesic activity in mice, and no activity in a delayed-type hypersensitivity assay or cotton pellet granuloma test [1]. This is in stark contrast to classical NSAIDs like indomethacin, which are potent in acute inflammation models. Furthermore, biochemical data confirm AHR-15010 has no prostaglandin synthetase inhibiting activity [2]. This negative data set differentiates AHR-15010 from common anti-inflammatory agents and supports its classification as an anti-arthritic with a unique mechanism, likely linked to carbonic anhydrase inhibition [3].

Mechanism of Action Selectivity Disease-Modifying Antirheumatic Drug

AHR-15010 Application Scenarios: Preclinical Arthritis Research


Investigation of Carbonic Anhydrase Inhibition as a Disease-Modifying Mechanism in Rheumatoid Arthritis

AHR-15010 is an ideal tool compound for researchers studying the role of carbonic anhydrase in chronic joint inflammation and bone erosion. Its demonstrated efficacy in the therapeutic adjuvant arthritis model (doses 3.16-100 mg/kg p.o.) supports its use as a positive control or lead compound in studies investigating CA-mediated disease modification [1]. Its distinct lack of acute anti-inflammatory activity (unlike NSAIDs) allows researchers to isolate CA-dependent effects from COX-dependent pathways [2].

Pharmacological Profiling of Novel Sulfamate Ester Scaffolds

Given its unique sulfamate ester structure [1], AHR-15010 serves as a benchmark for medicinal chemistry programs exploring non-sulfonamide carbonic anhydrase inhibitors. Procurement of this compound enables comparative structure-activity relationship (SAR) studies, where new analogs can be benchmarked against AHR-15010's established IC50 of 0.13 μM for carbonic anhydrase inhibition [2].

Comparative Efficacy Studies with Other Carbonic Anhydrase Inhibitors

Researchers can utilize AHR-15010 in head-to-head studies with acetazolamide, methazolamide, or ethoxzolamide to elucidate differences in their anti-arthritic efficacy and side-effect profiles. AHR-15010's higher reported potency (IC50 0.13 μM vs. 0.99 μM for acetazolamide) and unique in vivo profile make it a critical comparator for defining the therapeutic window of this class [1][2].

Quote Request

Request a Quote for Ahr 15010

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.